molecular formula C18H19ClO3 B4890559 1-[2-(3-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene

1-[2-(3-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B4890559
M. Wt: 318.8 g/mol
InChI Key: BLJDVCPSONPTAI-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound with a complex structure that includes a chlorophenoxy group, an ethoxy group, a methoxy group, and a prop-2-enyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-[2-(3-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol.

    Etherification: The 3-chlorophenoxyethanol is then reacted with 2-methoxy-4-prop-2-enylbenzene under basic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

1-[2-(3-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Addition: The prop-2-enyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form substituted products.

Scientific Research Applications

1-[2-(3-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-[2-(3-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene can be compared with other similar compounds, such as:

    4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde: This compound has a similar chlorophenoxyethoxy structure but differs in the presence of an aldehyde group instead of a methoxy and prop-2-enyl group.

    3-(4-Chlorophenoxy)-1,2-propanediol: This compound also contains a chlorophenoxy group but has a different backbone structure with a propanediol moiety.

    1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene: This compound is similar in structure but has a methyl group instead of a prop-2-enyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c1-3-5-14-8-9-17(18(12-14)20-2)22-11-10-21-16-7-4-6-15(19)13-16/h3-4,6-9,12-13H,1,5,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJDVCPSONPTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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